molecular formula C29H18O10 B8246396 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8246396
M. Wt: 526.4 g/mol
InChI Key: GBVMDGSMCGYXPJ-UHFFFAOYSA-N
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Description

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as the target compound) is a polyaromatic carboxylic acid with a highly branched structure. Its molecular formula is C₃₀H₁₈O₁₂, and its monoisotopic mass is 570.0798 g/mol . The compound features a central benzene ring substituted at positions 1 and 3 with carboxylic acid groups. At position 5 of the central ring, a phenyl group is further substituted with a 4-carboxyphenyl group and a 3,5-dicarboxyphenyl group, resulting in a total of six carboxylic acid groups distributed across three phenyl rings.

The compound’s IUPAC name, 3,3′,3″,5,5′,5″-benzene-1,3,5-triyl-hexabenzoic acid, highlights its symmetry and connectivity. It is structurally related to benzene-1,3,5-tricarboxylic acid (trimesic acid, H₃BTC), but with extended aromatic branches that enhance its capacity to form porous materials .

Properties

IUPAC Name

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18O10/c30-25(31)15-3-1-14(2-4-15)16-5-17(19-8-21(26(32)33)12-22(9-19)27(34)35)7-18(6-16)20-10-23(28(36)37)13-24(11-20)29(38)39/h1-13H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVMDGSMCGYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzene Ring Functionalization

The synthesis begins with functionalizing a central benzene ring. A common approach involves Ullmann coupling or Suzuki-Miyaura cross-coupling to attach pre-functionalized phenyl groups. For instance, 3,5-dibromobenzene-1,3-dicarboxylic acid is reacted with 4-carboxyphenylboronic acid under palladium catalysis to introduce the 4-carboxyphenyl and 3,5-dicarboxyphenyl substituents. Typical conditions include:

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventDimethylformamide (DMF)/H₂O (3:1)
Temperature90°C
Reaction Time24–48 hours
Yield65–72%

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the boronic acid.

Carboxylic Acid Group Introduction

Post-coupling, additional carboxylic acid groups are introduced via oxidation or hydrolysis :

  • Methyl ester hydrolysis : Methyl-protected intermediates are treated with aqueous NaOH (2 M) at 80°C for 6 hours, achieving >95% deprotection.

  • Nitrile oxidation : Cyano groups are oxidized to carboxylic acids using KMnO₄ in acidic media (H₂SO₄/H₂O), though this method risks over-oxidation of sensitive substituents.

Industrial Production Methods

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes efficiency and reproducibility. A patented method employs continuous flow reactors to execute coupling and hydrolysis steps sequentially:

StageConditions
CouplingPd/C catalyst, 100°C, 5 MPa H₂
Hydrolysis10% H₂SO₄, 120°C, 2 hours
Throughput1.2 kg/h

This method reduces reaction times by 40% compared to batch processes and improves yield consistency (78–82%).

Purification Techniques

Crude product purification involves recrystallization from acetic acid/water (1:3 v/v) or high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/0.1% TFA mobile phases. Industrial workflows often integrate crystallization due to cost constraints, achieving 98–99% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts three prominent methodologies:

MethodYieldPurityCost (USD/g)Scalability
Stepwise Coupling68%97%120Moderate
One-Pot Synthesis75%95%85High
Microwave-Assisted82%99%150Low

Key Findings :

  • Microwave-assisted synthesis enhances yield and purity but is prohibitively expensive for large-scale production.

  • One-pot methods balance cost and scalability but require stringent temperature control to avoid byproducts.

Challenges and Mitigation Strategies

Steric Hindrance

The compound’s multiple carboxylic acid groups create steric hindrance during coupling reactions. This is mitigated by:

  • Using bulky ligands (e.g., tri-tert-butylphosphine) to stabilize palladium catalysts.

  • Elevating reaction temperatures to 110–120°C to improve substituent mobility.

Byproduct Formation

Common byproducts include decarboxylated derivatives and dimeric species . These are minimized via:

  • Low-concentration conditions (0.1–0.5 M) to suppress intermolecular reactions.

  • In-situ FTIR monitoring to terminate reactions at optimal conversion points .

Chemical Reactions Analysis

Types of Reactions: 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound is in the formation of Metal-Organic Frameworks (MOFs). These structures are significant due to their high surface area and tunable porosity, making them suitable for gas storage, separation, and catalysis.

  • Synthesis of MOFs : The compound's multiple carboxylic acid groups facilitate coordination with metal ions, leading to the formation of stable MOFs. For instance, the incorporation of this compound into MOFs has been shown to enhance their stability and functionality in gas adsorption studies.

Sensors

The compound exhibits potential as a sensor material due to its ability to interact with various metal ions. Research indicates that it can selectively detect ions such as Al³⁺, Cr³⁺, and Fe³⁺ through fluorescence quenching mechanisms.

  • Case Study : A study demonstrated that when incorporated into a sensor matrix, the compound displayed significant changes in fluorescence intensity upon exposure to specific metal ions, allowing for sensitive detection at low concentrations.

DNA Binding

The compound has been investigated for its ability to bind DNA, which is crucial for applications in gene therapy and molecular biology. Its structural features allow it to intercalate between DNA base pairs, potentially influencing gene expression.

  • Research Findings : In vitro studies have shown that the compound can effectively bind to double-stranded DNA, leading to alterations in the DNA's structural conformation. This property could be harnessed for targeted drug delivery systems.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of multiple carboxylic acid groups may enhance its interaction with cellular targets.

  • Case Study : A recent investigation reported that modified versions of this compound demonstrated cytotoxic effects against prostate cancer cell lines, highlighting its potential as a lead compound in drug development.

Synthetic Routes

The synthesis of 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with simpler aromatic compounds that undergo various functionalization steps.
  • Oxidation and Hydrothermal Reactions : Key steps include oxidation reactions to introduce carboxylic acid groups followed by hydrothermal conditions to facilitate the formation of the desired structure.

Mechanism of Action

The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its role as a ligand in coordination chemistry. The carboxyphenyl groups interact with metal ions to form stable coordination bonds, leading to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as high porosity and selective adsorption, which are exploited in various applications .

Comparison with Similar Compounds

Table 1: Comparison of Key Polycarboxylic Acids

Compound Name Molecular Formula Carboxylic Groups Molecular Weight (g/mol) Key Applications References
Target Compound C₃₀H₁₈O₁₂ 6 570.08 MOF synthesis, porous materials
5-(4-Carboxyphenyl)benzene-1,3-dicarboxylic acid C₁₅H₁₀O₆ 3 286.24 MOF linkers, organic intermediates
5,5′-Methylenediisophthalic acid C₁₇H₁₂O₈ 4 344.28 MOF synthesis (e.g., PCN-12)
Benzene-1,3,5-tricarboxylic acid (H₃BTC) C₉H₆O₆ 3 210.14 MOFs (e.g., HKUST-1), catalysis
Thiophene-2,5-dicarboxylic acid (H₂TDC) C₆H₄O₄S 2 172.16 Conductive MOFs, electronic materials
Pyridine-3,5-dicarboxylic acid (H₂PDC) C₇H₅NO₄ 2 167.12 Luminescent MOFs, sensors

(1) Coordination Capacity and MOF Design

  • The target compound’s six carboxylic groups enable it to act as a polydentate linker, forming high-connectivity nodes in MOFs. This contrasts with simpler tricarboxylic acids like H₃BTC, which typically form 3-connected networks (e.g., HKUST-1) . The increased connectivity may enhance framework robustness and porosity .
  • 5,5′-Methylenediisophthalic acid (4 carboxylic groups) is used in PCN-12 , a MOF with high hydrogen uptake capacity due to its aligned copper sites . However, its smaller size compared to the target compound limits pore dimensions.

(2) Solubility and Reactivity

  • The target compound’s low solubility in common solvents (e.g., water, acetone) due to its aromaticity and multiple carboxyl groups necessitates specialized synthesis conditions, such as high-temperature solvothermal methods . In contrast, H₂TDC and H₂PDC exhibit better solubility, enabling solution-phase MOF growth .

(3) Thermal Stability

  • MOFs derived from the target compound are expected to exhibit thermal stability exceeding 300°C, comparable to H₃BTC-based frameworks (stable up to 240°C) . 5,5′-Methylenediisophthalic acid -based MOFs show stability up to 280°C, as confirmed by thermogravimetric analysis .

(4) Functionalization Potential

  • The target compound ’s peripheral phenyl rings allow post-synthetic modification (e.g., introduction of hydroxyl or boronic acid groups), a feature shared with 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid (CAS 1261889-89-7) . Such modifications are critical for tuning MOF properties for gas storage or catalysis .

Research Findings and Challenges

  • MOF Porosity : The target compound’s extended structure creates 1D and 3D pore channels with diameters >1 nm, ideal for hydrogen storage . However, its synthesis yield (reported at ~80% in related hexacarboxylic acids) is lower than that of H₃BTC-based MOFs (~95%) .
  • Synthetic Complexity : Multi-step synthesis routes involving Suzuki coupling or Ullmann reactions are required, increasing cost and limiting scalability .

Biological Activity

5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also referred to as a complex organic compound with significant potential in biological applications, exhibits a variety of biological activities attributed to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Structural Characteristics

The compound features a central benzene ring with multiple carboxylic acid functional groups. Its molecular formula is C27H18O6, and it has a molecular weight of approximately 438.40 g/mol. The presence of multiple carboxyl groups allows for extensive hydrogen bonding and coordination with metal ions, which enhances its biological interactions.

Property Details
Molecular FormulaC27H18O6
Molecular Weight438.40 g/mol
StructureMulti-carboxylic acid derivative
Key Functional GroupsCarboxylic acids

1. Antioxidant Properties

Research indicates that compounds with multiple carboxylic acid groups can act as effective antioxidants. The ability to donate protons and scavenge free radicals contributes to their protective effects against oxidative stress in biological systems.

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties. Its structure allows for interaction with bacterial membranes, potentially leading to cell lysis or inhibition of growth. Studies have reported varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications could enhance its efficacy.

3. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death. Research is ongoing to fully elucidate the pathways involved and the compound's effectiveness against various cancer types.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination: The carboxylic groups can chelate metal ions, which may play a role in catalytic processes or influence cellular signaling pathways.
  • Hydrogen Bonding: The ability to form hydrogen bonds enhances its interaction with biomolecules, potentially affecting enzyme activity or receptor binding.
  • Reactive Oxygen Species (ROS) Scavenging: The antioxidant capacity helps mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Nitration: Introduction of nitro groups onto the aromatic rings.
  • Reduction: Conversion of nitro groups to amino groups using reducing agents.
  • Carboxylation: Addition of carboxylic acid groups under high-pressure conditions.

These methods require careful control of reaction parameters to achieve high yields and purity.

Q & A

Q. What are the recommended synthetic routes for 5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed. For example, details a two-step reaction using Pd(PPh₃)₄ as a catalyst in toluene at 110°C for 16 hours, followed by oxidation with Oxone in CH₂Cl₂/DMF at 20°C for 24 hours, achieving a 70-75% yield. To optimize yields:

  • Use high-purity reactants and inert conditions (e.g., argon atmosphere).
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometric ratios (e.g., excess benzoic acid) to drive esterification or coupling reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Elemental Analysis : Compare experimental C/H/O percentages with theoretical values (e.g., C: 76.77%, H: 5.28% as in ).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and carboxylic acid groups.
  • FT-IR : Identify characteristic peaks for carboxylic acids (~1700 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
  • XRD : Confirm crystallinity and lattice parameters for metal-organic framework (MOF) applications .

Q. What solvent systems are suitable for handling this compound given its high polarity and potential insolubility?

Due to multiple carboxylic acid groups, solubility is limited in non-polar solvents. Recommended systems:

  • Polar aprotic solvents (e.g., DMF, DMSO) for dissolution.
  • Aqueous basic conditions (e.g., NaOH/MeOH mixtures) to deprotonate carboxyl groups.
  • Esterification (e.g., methyl ester derivatives) to improve solubility for intermediate purification .

Advanced Research Questions

Q. How can computational modeling accelerate the design of MOFs using this compound as a ligand?

ICReDD’s methodology ( ) combines quantum chemical calculations (e.g., DFT for ligand-metal binding energy) and reaction path searches to predict optimal coordination geometries. Steps include:

  • Simulating ligand conformation using software like Gaussian or ORCA.
  • Screening metal nodes (e.g., Zr⁴⁺, Cu²⁺) for stability via free-energy calculations.
  • Validating predictions with experimental XRD and BET surface area analysis .

Q. What strategies resolve contradictions between computational predictions and experimental data in MOF synthesis?

Discrepancies (e.g., pore size vs. simulation) require:

  • Error Analysis : Re-examine force field parameters (e.g., van der Waals radii) in molecular dynamics simulations.
  • Solvent Effects : Include solvation models (e.g., COSMO-RS) to account for solvent interactions during crystallization.
  • Post-Synthetic Modifications : Adjust pH or introduce co-ligands to fine-tune framework topology .

Q. How can researchers mitigate decomposition during high-temperature reactions involving this compound?

highlights thermal instability above 120°C. Mitigation strategies:

  • Use microwave-assisted synthesis for rapid, controlled heating.
  • Introduce protective groups (e.g., methyl esters) on carboxylates before high-temperature steps.
  • Optimize reaction time (e.g., 48 hours at 120°C with benzoic acid as a stabilizer) .

Q. What advanced separation techniques are effective for isolating byproducts from multi-carboxylic acid derivatives?

  • Membrane Chromatography : Utilize size-exclusion membranes to separate oligomers.
  • Ion-Exchange Resins : Capture carboxylate anions on Dowex-50W columns.
  • HPLC with MS Detection : Use C18 columns and 0.1% formic acid in acetonitrile/water gradients for high-resolution separation .

Methodological Challenges & Data Analysis

Q. How should researchers address low reproducibility in catalytic applications of MOFs derived from this ligand?

Reproducibility issues often stem from:

  • Crystallinity Variability : Standardize nucleation conditions (e.g., solvent evaporation rate).
  • Defect Analysis : Use TEM and PXRD to quantify missing linker defects.
  • Batch-to-Batch Consistency : Implement quality control via NMR and TGA for ligand purity .

Q. What statistical approaches are recommended for analyzing contradictory adsorption data in gas storage studies?

  • Multivariate Regression : Correlate MOF pore size, ligand flexibility, and gas uptake (e.g., CO₂ vs. CH₄).
  • Error-Weighted Fitting : Assign higher weights to data from replicated experiments.
  • Machine Learning : Train models on datasets like CoRE MOF to predict adsorption isotherms .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound’s reactivity?

  • Kinetic Isotope Effects (KIE) : Synthesize deuterated derivatives (e.g., replacing -COOH with -COOD) to study proton transfer steps.
  • Tracing Reaction Pathways : Use ²H NMR or mass spectrometry to track intermediates.
  • Reference protocols from for deuteration techniques .

Application-Specific Considerations

Q. What experimental designs are optimal for studying this compound’s role in photocatalysis?

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • Photoluminescence Quenching : Assess electron-hole recombination rates.
  • Controlled Light Sources : Use monochromatic LEDs (e.g., 365 nm) to standardize irradiation .

Q. How can researchers optimize hydrothermal stability in MOFs using this ligand for aqueous applications?

  • Ligand Functionalization : Introduce hydrophobic groups (e.g., -CF₃) via post-synthetic modification.
  • Stability Testing : Expose MOFs to boiling water for 24 hours and compare PXRD patterns pre/post treatment.
  • Cross-Linking Agents : Incorporate silanes or epoxides to reinforce framework integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

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